4-Methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

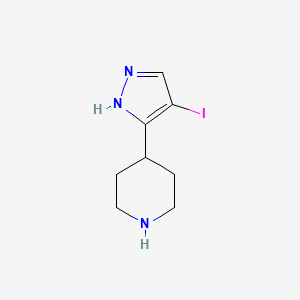

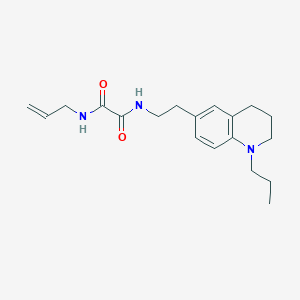

“4-Methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-amine” is a compound with the molecular formula C17H20N2OS . Thiophene and its substituted derivatives, such as this compound, are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .

Molecular Structure Analysis

The molecular structure of this compound involves a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . The compound also contains a phenyl group and a piperidine carbonyl group .科学的研究の応用

Thiophene Derivatives

Thiophene is a five-membered heterocyclic compound that contains sulfur . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the advancement of organic semiconductors .

Piperidine Derivatives

Piperidine is a six-membered heterocyclic compound that contains nitrogen . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s used in the synthesis of various organic compounds, including those containing thiophene and piperidine moieties .

Agriculture

Thiophene and piperidine derivatives have been studied for their potential use in agriculture, particularly as pesticides and fungicides . However, the specific compound “4-Methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-amine” may not have the same properties or applications.

Environmental Science

In environmental science, thiophene and its derivatives are often studied for their environmental impact, particularly because they are common pollutants in crude oil . Piperidine derivatives are also studied for their environmental impact .

Veterinary Medicine

Thiophene and piperidine derivatives are used in veterinary medicine for their antimicrobial and antiparasitic properties . However, the specific compound “4-Methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-amine” may not have the same properties or applications.

Food Science

While thiophene and piperidine derivatives are found in various natural products, they are not typically used directly in food science . However, they may be studied for their potential health benefits or risks.

Forensic Science

In forensic science, thiophene and piperidine derivatives could potentially be studied as markers in certain types of chemical analyses . However, the specific compound “4-Methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-amine” may not have the same properties or applications.

Nanotechnology

Thiophene and its derivatives are used in the synthesis of organic semiconductors, which have applications in nanotechnology . Piperidine is also used in the synthesis of various nanomaterials . However, the specific compound “4-Methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-amine” may not have the same properties or applications.

将来の方向性

Thiophene and its derivatives have attracted great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties, such as “4-Methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-amine”, is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

特性

IUPAC Name |

(2-amino-4-methyl-5-phenylthiophen-3-yl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-12-14(17(20)19-10-6-3-7-11-19)16(18)21-15(12)13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-11,18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERRUASWXPQBFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N2CCCCC2)N)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2370974.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2370976.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2370978.png)

![1-{[4-(4-Tert-butyl-1,3-thiazol-2-yl)-2-thienyl]sulfonyl}azepane](/img/structure/B2370980.png)

![N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide](/img/structure/B2370981.png)

![4-methoxy-1-methyl-5-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2370986.png)

![2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-methylbenzo[d]thiazole](/img/structure/B2370990.png)

![4-Bromo-2-methoxy-6-{[(3-methylphenyl)imino]methyl}benzenol](/img/structure/B2370991.png)

![N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2370992.png)